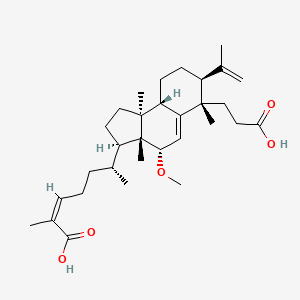

KadcoccinicacidJ

説明

Kadcoccinic acid J is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional medicine for its antioxidant and cytotoxic properties . It belongs to the kadcoccinic acid series (A–J), which features a tetracyclic lanostane skeleton modified with hydroxyl, ketone, and carboxyl groups. While its exact structure remains less characterized than earlier members of the series (e.g., kadcoccinic acids A and C, confirmed via X-ray crystallography ), its biogenetic relationship to these compounds suggests a shared biosynthetic pathway involving oxidative modifications of the lanostane core . Kadcoccinic acid J is distinguished by its unique substitution pattern, though specific structural details (e.g., position of hydroxylation) require further elucidation.

特性

分子式 |

C31H48O5 |

|---|---|

分子量 |

500.7 g/mol |

IUPAC名 |

(Z,6R)-6-[(3R,3aR,4S,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-4-methoxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C31H48O5/c1-19(2)22-12-13-24-25(29(22,5)16-15-27(32)33)18-26(36-8)31(7)23(14-17-30(24,31)6)20(3)10-9-11-21(4)28(34)35/h11,18,20,22-24,26H,1,9-10,12-17H2,2-8H3,(H,32,33)(H,34,35)/b21-11-/t20-,22+,23-,24-,26+,29+,30+,31+/m1/s1 |

InChIキー |

GUPPEZTVKFRPJW-RXJUGCOSSA-N |

異性体SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)OC)C)C |

正規SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(C=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)OC)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidJ involves several key steps, including the construction of a cyclopentenone scaffold through a gold(I)-catalyzed cyclization of an enynyl acetate . This step is crucial for assembling the natural product skeleton. The synthesis also highlights an efficient copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction to connect the two fragments, thereby forging the D-ring of the natural product .

Industrial Production Methods:

化学反応の分析

Types of Reactions: KadcoccinicacidJ undergoes various chemical reactions, including oxidation, reduction, and substitution . The central structural element of its synthesis is a cyclopentenone motif, which allows for the assembly of the natural product skeleton .

Common Reagents and Conditions: Common reagents used in the synthesis of KadcoccinicacidJ include gold(I) catalysts for cyclization reactions and copper-mediated reagents for conjugate additions . These reactions are typically carried out under controlled conditions to ensure the desired regioisomeric and stereochemical outcomes .

Major Products: The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product . These intermediates are crucial for the successful synthesis of KadcoccinicacidJ .

科学的研究の応用

KadcoccinicacidJ has been studied for its potential pharmacological activities, including anti-HIV, cytotoxic, and anti-tumor effects . It is also being investigated for its antioxidant and hepatoprotective properties . These activities make KadcoccinicacidJ a promising candidate for further research in the fields of chemistry, biology, medicine, and industry .

作用機序

The mechanism of action of KadcoccinicacidJ is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . The compound’s unique structure, featuring a rearranged lanostane skeleton, likely plays a role in its biological activities . Further research is needed to elucidate the exact mechanisms by which KadcoccinicacidJ exerts its effects .

類似化合物との比較

Kadcoccinic Acid Series (A–J)

The kadcoccinic acids share a lanostane backbone but differ in oxidation states and substituents:

Note: Exact molecular data for kadcoccinic acid J is pending full characterization. Structural inferences are based on biogenetic trends .

Comparison with Non-Kadcoccinic Triterpenoids

Kadcoccinic acid J differs from other triterpenoid classes in skeleton type and functionalization:

Structural distinctions:

- Skeleton: Kadcoccinic acid J’s tetracyclic lanostane framework contrasts with the pentacyclic ursane/oleanane skeletons of ursolic and maslinic acids.

- Functionalization : Unlike ursolic acid’s single hydroxyl group, kadcoccinic acids typically exhibit polyoxygenation (e.g., kadcoccinic G has three hydroxyls ), which may enhance radical-scavenging capacity.

Bioactivity and Metabolic Distribution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。